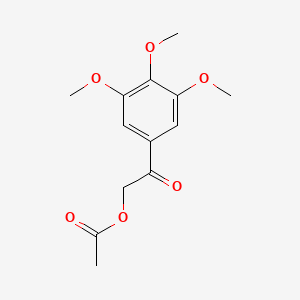
4,4,4-Tribromo-2-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Tribromo-2-methylbut-1-ene is an organic compound with the molecular formula C5H7Br3 It is characterized by the presence of three bromine atoms attached to the same carbon atom, making it a highly brominated alkene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Tribromo-2-methylbut-1-ene typically involves the bromination of 2-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Tribromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of 4,4,4-trihydroxy-2-methylbut-1-ene.
Elimination: Formation of 2-methylbut-1-ene.
Addition: Formation of 2,3-dibromo-4,4,4-tribromo-2-methylbutane.
Wissenschaftliche Forschungsanwendungen
4,4,4-Tribromo-2-methylbut-1-ene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of brominated pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and other brominated compounds used in various industrial applications.
Wirkmechanismus
The mechanism of action of 4,4,4-Tribromo-2-methylbut-1-ene involves its interaction with nucleophiles and electrophiles. The presence of three bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The double bond in the molecule also allows it to participate in addition reactions with electrophiles. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2-methylbut-1-ene: Similar structure but with fluorine atoms instead of bromine.
4,4,4-Trichloro-2-methylbut-1-ene: Similar structure but with chlorine atoms instead of bromine.
4,4,4-Tribromo-2-methylpent-1-ene: Similar structure but with an additional carbon atom in the chain.
Uniqueness: 4,4,4-Tribromo-2-methylbut-1-ene is unique due to the presence of three bromine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where high bromine content is required.
Eigenschaften
CAS-Nummer |
71600-33-4 |
|---|---|
Molekularformel |
C5H7Br3 |
Molekulargewicht |
306.82 g/mol |
IUPAC-Name |
4,4,4-tribromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H7Br3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
InChI-Schlüssel |
ISUZNFXMJFPGPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
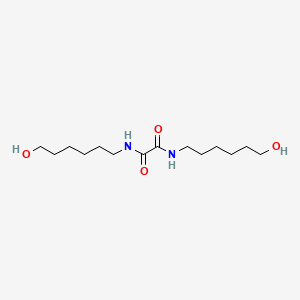
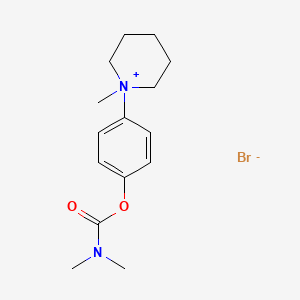
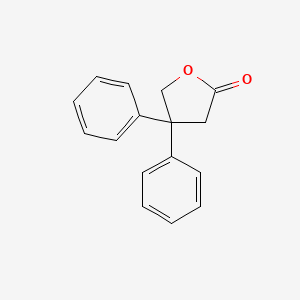

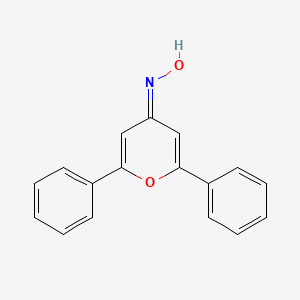

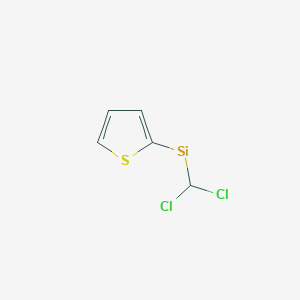
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
